molecular formula C20H39Al B14358298 Diethyl(hexadec-1-YN-1-YL)alumane CAS No. 91889-21-3

Diethyl(hexadec-1-YN-1-YL)alumane

Cat. No.: B14358298
CAS No.: 91889-21-3
M. Wt: 306.5 g/mol
InChI Key: IBGCTZHWMDFZNT-UHFFFAOYSA-N
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Description

Diethyl(hexadec-1-YN-1-YL)alumane is an organoaluminum compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an aluminum atom bonded to two ethyl groups and a hexadecynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(hexadec-1-YN-1-YL)alumane typically involves the reaction of hexadec-1-yne with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Hexadec-1-yne+Diethylaluminum chlorideThis compound+Hydrochloric acid\text{Hexadec-1-yne} + \text{Diethylaluminum chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Hexadec-1-yne+Diethylaluminum chloride→this compound+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(hexadec-1-YN-1-YL)alumane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can be reduced to form simpler organoaluminum compounds.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Aluminum oxides and various organic by-products.

    Reduction: Simpler organoaluminum compounds.

    Substitution: New organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

Diethyl(hexadec-1-YN-1-YL)alumane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of diethyl(hexadec-1-YN-1-YL)alumane involves the interaction of the aluminum atom with various molecular targets. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as polymerization and catalysis. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Diethylaluminum chloride: A simpler organoaluminum compound used in similar applications.

    Triethylaluminum: Another organoaluminum compound with three ethyl groups.

    Hexadec-1-yne: The alkyne precursor used in the synthesis of diethyl(hexadec-1-YN-1-YL)alumane.

Uniqueness

This compound is unique due to the presence of both an alkyne group and an aluminum center, providing a combination of reactivity and coordination properties not found in simpler organoaluminum compounds.

Properties

CAS No.

91889-21-3

Molecular Formula

C20H39Al

Molecular Weight

306.5 g/mol

IUPAC Name

diethyl(hexadec-1-ynyl)alumane

InChI

InChI=1S/C16H29.2C2H5.Al/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;2*1-2;/h3,5-16H2,1H3;2*1H2,2H3;

InChI Key

IBGCTZHWMDFZNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC#C[Al](CC)CC

Origin of Product

United States

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